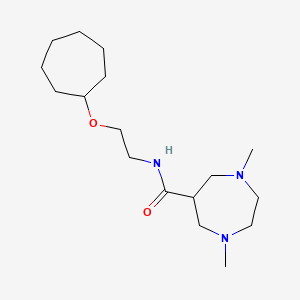
N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with a hydroxyalkyl group and a pyridinylethylamino group, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Hydroxyalkyl Intermediate: The synthesis begins with the preparation of 1-hydroxy-4-methylpentan-3-one through a series of reactions such as aldol condensation and subsequent reduction.
Amination Reaction: The hydroxyalkyl intermediate is then reacted with 4-aminobenzoyl chloride under basic conditions to form the corresponding benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be optimized for scale, focusing on high-yield reactions and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the benzamide can be reduced to an amine under appropriate conditions.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-oxo-4-methylpentan-3-yl derivatives.
Reduction: Conversion to N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)aniline.
Substitution: Various substituted pyridinyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, research has focused on its potential therapeutic effects. Preliminary studies indicate that it may have anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these activities.
Industry
Industrially, this compound can be used in the formulation of specialty chemicals, including coatings, adhesives, and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide involves its interaction with specific molecular targets. The hydroxyalkyl and pyridinylethylamino groups enable the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-4-methylpentan-3-yl)-4-aminobenzamide
- N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)aniline
- N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzoic acid
Uniqueness
Compared to similar compounds, N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
N-(1-hydroxy-4-methylpentan-3-yl)-4-(2-pyridin-2-ylethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15(2)19(11-14-24)23-20(25)16-6-8-18(9-7-16)22-13-10-17-5-3-4-12-21-17/h3-9,12,15,19,22,24H,10-11,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYIIFNMQPBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)NC(=O)C1=CC=C(C=C1)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-[(3R)-3-(morpholin-4-ylmethyl)piperidin-1-yl]-2-piperidin-1-ylpropan-1-one](/img/structure/B6994791.png)
![Ethyl 1-[2-[(1-hydroxy-4-methylpentan-3-yl)amino]-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B6994792.png)
![N-benzyl-N-(2-methylprop-2-enyl)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxamide](/img/structure/B6994804.png)
![Methyl 3-[(2,3-dimethylimidazole-4-carbonyl)amino]propanoate](/img/structure/B6994806.png)


![(4-ethylpiperidin-1-yl)-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B6994824.png)
![(2R)-N-[1-(cyclopentylmethyl)piperidin-4-yl]-2-(dimethylamino)butanamide](/img/structure/B6994840.png)
![N-[1-(cyclopentylmethyl)piperidin-4-yl]-1,4-dimethyl-1,4-diazepane-6-carboxamide](/img/structure/B6994845.png)




